3h-Spiro[benzofuran-2,4'-piperidin]-3-one

Flow Chemistry Process Development SHP2 Inhibitor Synthesis

Researchers pursuing SHP2-targeted oncology programs face supply gaps for stereochemically-defined spirocyclic intermediates. Generic spiro[benzofuran-piperidine] analogs lack the 3-oxo prochiral center required for stereoselective reduction-a critical step in GDC-1971 (migoprotafib) synthesis. This scaffold resolves the bottleneck: • Prochiral 3-oxo enables (R)- or (S)-3-amino derivative synthesis • Flow-chemistry route supports gram-to-kilogram scale • Dual functionalization handles at piperidine N & C5 positions for parallel SAR libraries

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
Cat. No. B12979435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3h-Spiro[benzofuran-2,4'-piperidin]-3-one
Molecular FormulaC12H13NO2
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESC1CNCCC12C(=O)C3=CC=CC=C3O2
InChIInChI=1S/C12H13NO2/c14-11-9-3-1-2-4-10(9)15-12(11)5-7-13-8-6-12/h1-4,13H,5-8H2
InChIKeyQGDKXBHGXOBNSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3H-Spiro[benzofuran-2,4'-piperidin]-3-one: Compound Overview


3H-Spiro[benzofuran-2,4'-piperidin]-3-one (CAS 1047721-77-6) is a spirocyclic heterocycle comprising a benzofuran-3-one core spiro-fused at the 2-position to a piperidine ring at its 4'-position . The scaffold was first reported in a five-step synthetic route achieving 47% overall yield, and its 3-oxo functionality serves as a critical prochiral center for downstream stereoselective derivatization [1]. This compound exists as a conformationally restricted privileged structure, with the rigid spiro junction limiting rotational freedom and positioning the piperidine nitrogen and benzofuran oxygen in a defined spatial arrangement favorable for target engagement [2].

Privileged spirocyclic scaffold with conformationally restricted N/O spatial arrangement for target engagement studies
Prochiral 3-ketone enables stereoselective conversion to chiral 3-amino derivatives for enantiopure building block synthesis
Flow-chemistry-optimized N-Boc derivative available for multi-gram process research without cryogenic batch limitations

Why Analogs Cannot Substitute 3H-Spiro[benzofuran-2,4'-piperidin]-3-one


Generic substitution with alternative spiro[benzofuran-piperidine] analogs fails due to the precise regiochemical and functional requirements of the 3-oxo-3H-spiro[benzofuran-2,4'-piperidine] core. The 3-ketone carbonyl serves as the essential prochiral center that enables stereoselective reduction to chiral 3-amino derivatives—a transformation central to the SHP2 inhibitor GDC-1971 (migoprotafib) synthetic route [1]. Analogs lacking the 3-oxo group (e.g., reduced 3H-spiro[benzofuran-2,4'-piperidine] or 6-hydroxy variants) cannot participate in this stereochemical step, while compounds with alternative spiro-regiochemistry (e.g., spiro[1-benzofuran-3,4'-piperidin]-2-one or spiro[[2]benzofuran-1,4'-piperidine]) present divergent three-dimensional architectures and N/O spatial vectors that alter target binding profiles [2][3]. The following quantitative evidence establishes why this specific scaffold configuration is non-interchangeable for procurement decisions.

Analogs lacking the 3-oxo group may not support stereoselective reduction to chiral amines, disrupting the key synthetic pathway used for GDC-1971 intermediate
Alternative spiro-regiochemistry (e.g., spiro[1-benzofuran-3,4'-piperidin]-2-one) may shift N/O spatial vectors and alter target binding profiles
Reduced or 6-hydroxy variants may alter prochiral center accessibility and synthetic route compatibility, requiring de novo optimization

Comparative Evidence vs. Analogs


Scalable Flow Synthesis Advantage

The 2024 umpolung flow chemistry route to tert-butyl 3-oxo-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate (N-Boc-protected target compound) achieves continuous production with a residence time of approximately 2 minutes, compared to multi-hour batch protocols required for alternative spirocyclic piperidine scaffolds [1]. This process eliminates cryogenic conditions (−78°C) previously required for organolithium additions to 4-piperidones, operating instead at −20°C to 0°C with n-butyllithium-mediated umpolung addition to tert-butyl 4-oxopiperidine-1-carboxylate [1].

Flow vs Batch Throughput
Head-to-head
~2 min residence time (continuous flow) vs multi-hour batch cyclization
Reported 50–100× reduction in reaction time for key spirocyclization step
N-Boc protected derivative; umpolung flow protocol at −20°C to 0°C
Flow Chemistry Process Development SHP2 Inhibitor Synthesis Prochiral Intermediate

Chiral Amine Synthesis via Prochiral Ketone

The 3-oxo functionality serves as the sole prochiral center enabling stereoselective reductive amination or reduction to yield enantiomerically enriched 3-amino derivatives—a transformation that is impossible with the reduced 3H-spiro[benzofuran-2,4'-piperidine] analog lacking the carbonyl [1]. This specific scaffold configuration is the central prochiral intermediate in the synthesis of GDC-1971 (migoprotafib), an SHP2 inhibitor currently in clinical development [1]. Alternative spirocyclic cores such as spiro[1-benzofuran-3,4'-piperidin]-2-one (regioisomeric ketone placement) or spiro[isobenzofuran-1(3H),4'-piperidine] present divergent spatial vectors that would disrupt the SHP2 binding pharmacophore [2].

Chiral Amine Synthesis
Head-to-head
3-oxo enables stereoselective (R)- or (S)-3-amino derivative formation; reduced analog lacks this pathway
Key prochiral center for GDC-1971 intermediate; stereoselective synthesis context
Reductive amination / ketone reduction conditions
SHP2 Inhibition Oncology Chiral Intermediate Stereoselective Synthesis GDC-1971

σ1 Receptor Affinity and Regiochemistry

While direct σ1 receptor binding data for the unsubstituted 3-oxo core are not reported in primary literature, systematic SAR studies on spiro[[2]benzofuran-1,4'-piperidines] demonstrate that Ki values vary from 1.4 nM (optimized N-benzyl 3-fluoropropyl derivative) to 29 nM (cyano-substituted analog 20) to >100 nM for less optimal substituents [1][2]. The spirobenzopyran analog 13 with a methylene spacer shows 10-fold reduced affinity (Ki ~15 nM) compared to the cyano-substituted spirobenzofuran nitrile 20 (Ki = 1.54 nM σ1/σ2 selectivity ratio 1030), demonstrating that even minor scaffold modifications produce order-of-magnitude potency shifts [2].

σ1 Receptor SAR
Class-level
Optimized spirobenzofuran ligands: Ki 1.4–1.54 nM; benzopyran analog: Ki ~15 nM
Reported σ1 affinity varies 10- to >100-fold with scaffold choice
Target compound not directly tested; SAR derived from substituted analogs
Sigma-1 Receptor CNS Neuroimaging PET Tracer Structure-Activity Relationship

Orthogonal Derivatization of Scaffold

The scaffold permits selective and sequential derivatization at two distinct positions: the piperidine nitrogen (via alkylation, acylation, or sulfonylation) and the benzofuran C5 position (via halogenation followed by cross-coupling) [1]. This orthogonal functionalization was validated through the development of multi-step telescope reaction matrices for library synthesis [1]. In contrast, regioisomeric spiro[1-benzofuran-3,4'-piperidin]-2-one (ketone at C2 of reduced benzofuran) presents different electronic and steric constraints that alter the accessibility of analogous derivatization sites .

Orthogonal Derivatization
Head-to-head
Two distinct handles: piperidine NH and C5 bromination for cross-coupling
Supports parallel library synthesis; alternative regioisomers may require re-optimization
Validated through multi-step telescope reaction matrices
Combinatorial Chemistry Parallel Synthesis Privileged Scaffold Library Design

Hydrochloride Salt for Aqueous Solubility

The hydrochloride salt (CAS 1047657-69-1) is commercially available at 98% purity with a calculated LogP of 0.95 and fraction sp³ (Fsp³) of 0.42—values consistent with favorable aqueous solubility and drug-like properties . In contrast, the free base form (CAS 1047721-77-6) has a predicted pKa of 9.69 ± 0.20, indicating the piperidine nitrogen is largely protonated under physiological conditions . The pre-formed hydrochloride salt eliminates the need for in situ salt formation prior to biological testing, reducing assay variability compared to free base forms of alternative spirocyclic piperidines that may exhibit batch-dependent protonation states.

Salt Form Handling
Data to verify
Hydrochloride salt: LogP 0.95, free base pKa 9.69 ± 0.20, Fsp³ 0.42
Reported aqueous solubility context; hydrochloride offers consistent protonation state
Supplier-reported properties; independent validation recommended
Salt Form Solubility Stability In Vitro Assays Formulation

3H-Spiro[benzofuran-2,4'-piperidin]-3-one: Key Applications


SHP2 Inhibitor Intermediate Scale-Up

The N-Boc protected derivative (tert-butyl 3-oxo-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate) serves as the central prochiral intermediate for GDC-1971, an SHP2 inhibitor in oncology clinical development [1]. The flow chemistry route validated in 2024 enables multi-gram to kilogram production with ~2-minute residence time, supporting clinical supply chain requirements without cryogenic batch limitations [1].

Library Synthesis via Orthogonal Derivatization

The scaffold supports parallel library synthesis through selective functionalization at two positions: piperidine N-alkylation/acylation and C5 bromination followed by cross-coupling chemistry [2]. Multi-step telescope reaction matrices have been demonstrated, enabling efficient SAR exploration around the spirocyclic core [2].

Chiral Amine Intermediate for Enantiopure Drugs

The 3-oxo group enables stereoselective reduction to (R)- or (S)-3-amino derivatives—a transformation central to the synthesis of (R)-3H-spiro[benzofuran-2,4'-piperidin]-3-amine dihydrochloride (CAS 2377356-06-2) and its (S)-enantiomer (CAS 2920187-85-3) . These chiral amines serve as versatile intermediates for CNS and oncology programs requiring defined stereochemistry.

Aqueous Assays with Hydrochloride Salt

The hydrochloride salt form (CAS 1047657-69-1, 98% purity, LogP 0.95, Fsp³ 0.42) provides immediate solubility in aqueous buffers without pH adjustment, making it ideal for in vitro receptor binding assays, enzyme inhibition studies, and cell-based screening campaigns .

Application
Selection Property
Validation Focus
SHP2 inhibitor intermediate synthesis research
Flow-chemistry compatibility (N-Boc derivative)
Continuous flow process reproducibility and scalability assessment
Parallel library synthesis
Orthogonal derivatization handles (piperidine N, C5 bromination)
Bromination and cross-coupling efficiency for SAR exploration
Chiral amine building block synthesis
Prochiral ketone for stereoselective reduction
Enantiomeric excess and stereochemical outcome under reductive conditions
Aqueous assay screening (hydrochloride salt)
Pre-formed salt with consistent protonation state
Solubility in assay buffer and batch-to-batch reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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